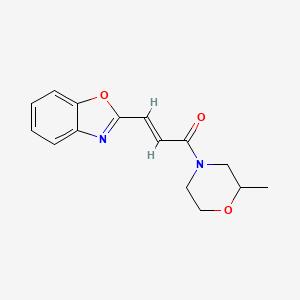
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained attention in recent years due to its potential as a pharmaceutical drug. It is a synthetic compound that is structurally similar to opioids, which have been used for centuries to relieve pain. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated.
科学研究应用
The scientific research applications of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone are primarily focused on its potential as a pharmaceutical drug. It has been shown to have analgesic properties in animal models, and it has also been investigated as a potential treatment for drug addiction. The compound has been tested in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been studied extensively.
作用机制
The mechanism of action of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the mu-opioid receptor. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. The compound has been shown to have high affinity for this receptor, and it is believed to act as a partial agonist. This means that it activates the receptor to a lesser extent than full agonists like morphine, which may reduce the risk of addiction and other side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone have been studied extensively in animal models. It has been shown to have analgesic properties, and it has also been investigated as a potential treatment for drug addiction. The compound has been shown to have a lower risk of respiratory depression and other side effects compared to traditional opioids, which may make it a safer alternative for pain management.
实验室实验的优点和局限性
The advantages of using (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone in lab experiments include its high affinity for the mu-opioid receptor and its potential as a safer alternative to traditional opioids. However, there are also limitations to its use, including its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are many future directions for research on (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of focus is the development of new analogs with improved pharmacological properties. Another area of focus is the investigation of its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in clinical settings.
In conclusion, (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone is a synthetic compound with potential as a pharmaceutical drug. Its synthesis method has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been investigated. Further research is needed to fully understand its potential as a treatment for pain and drug addiction, as well as its potential side effects.
合成方法
The synthesis of (2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone involves several steps. The starting material is furan, which is reacted with methylmagnesium bromide to form the intermediate 2-methylfuran-3-magnesium bromide. This intermediate is then reacted with 4-phenylpiperidin-1-one to form the final product. The synthesis method has been optimized to increase yield and purity, and the final product has been characterized using various analytical techniques.
属性
IUPAC Name |
(2-methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-16(9-12-20-13)17(19)18-10-7-15(8-11-18)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRHFKHQJCCRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


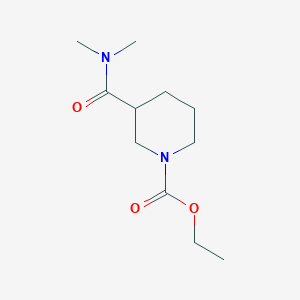
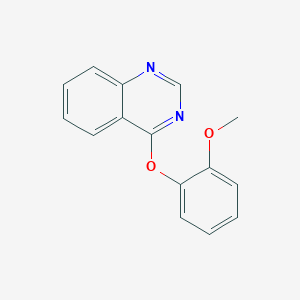
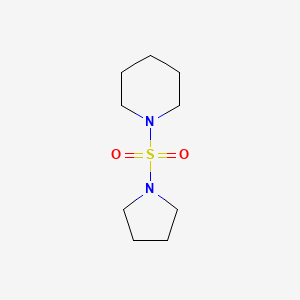


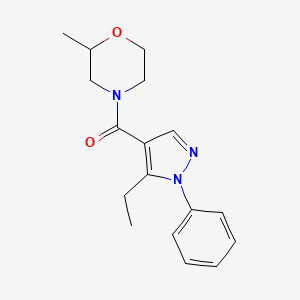
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)


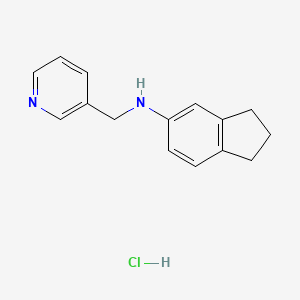
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
